

Application Notes and Protocols for Assessing BI-0474 Target Engagement

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Compound of Interest

Compound Name: BI-0474

Cat. No.: B10831005

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These application notes provide detailed protocols for assessing the target engagement of **BI-0474**, a potent and covalent inhibitor of the KRAS G12C mutant protein. The following methodologies are essential for characterizing the interaction of **BI-0474** with its target in biochemical, cellular, and in vivo settings.

Introduction

BI-0474 is an irreversible, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant, a key driver in various cancers.[1][2][3] By binding to this mutant, **BI-0474** locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, that are crucial for tumor cell proliferation and survival.[4] Accurate assessment of target engagement is critical for understanding the molecule's mechanism of action, optimizing dosing, and correlating target binding with pharmacological response.[5][6]

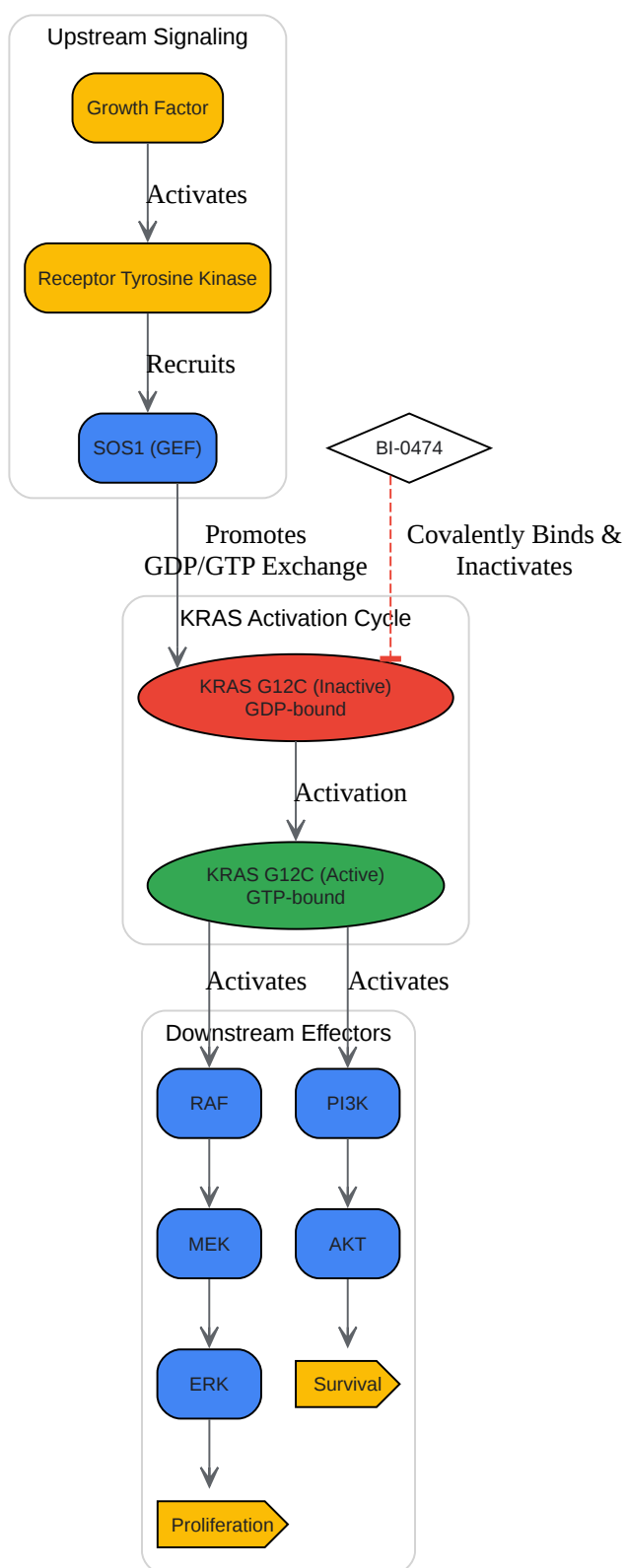
Quantitative Data Summary

The following table summarizes the key quantitative data for **BI-0474**, providing a comparative overview of its potency and activity.

| Parameter | Value | Cell Line / Assay Conditions | Reference |
|--------------------------------------|--|------------------------------|---|
| IC50 (KRASG12C::SOS1 Interaction) | 7.0 nM | AlphaScreen Assay | [3] [7] |
| EC50 (Anti-proliferative Activity) | 26 nM | NCI-H358 cells | [3] [7] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | NCI-H358 xenograft model | [8] |

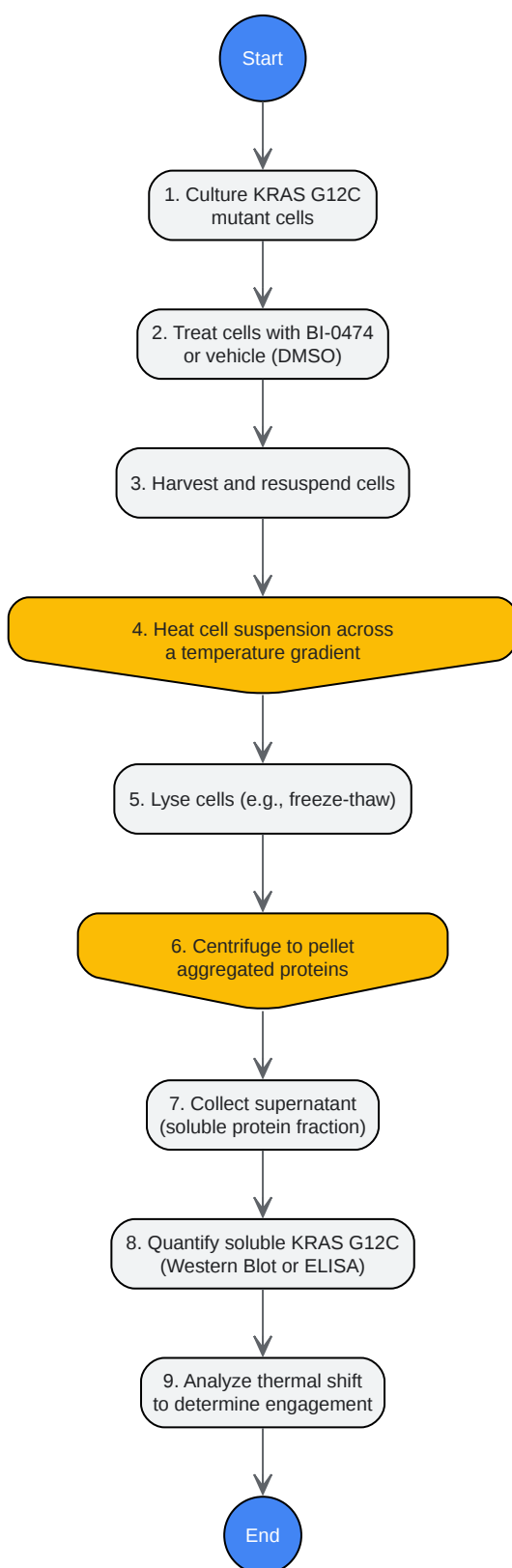
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated.



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KRAS G12C Signaling Pathway and **BI-0474** Inhibition.



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